N-butyl-N-ethyl-1-[2-(5-methyl-1H-indol-3-yl)ethyl]-5-oxopyrrolidine-3-carboxamide
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Overview
Description
N-butyl-N-ethyl-1-[2-(5-methyl-1H-indol-3-yl)ethyl]-5-oxopyrrolidine-3-carboxamide is a synthetic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound features an indole moiety, which is a significant heterocyclic system in natural products and drugs .
Preparation Methods
The synthesis of N-butyl-N-ethyl-1-[2-(5-methyl-1H-indol-3-yl)ethyl]-5-oxopyrrolidine-3-carboxamide involves several steps. The indole moiety can be synthesized through various methods, including Fischer indole synthesis, Bartoli indole synthesis, and the Madelung synthesis . The preparation of the pyrrolidine ring can be achieved through cyclization reactions involving appropriate precursors. Industrial production methods may involve optimizing these synthetic routes to achieve higher yields and purity.
Chemical Reactions Analysis
N-butyl-N-ethyl-1-[2-(5-methyl-1H-indol-3-yl)ethyl]-5-oxopyrrolidine-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The indole moiety can be oxidized to form indole-2,3-dione derivatives.
Reduction: Reduction reactions can convert the carbonyl group in the pyrrolidine ring to a hydroxyl group.
Substitution: Electrophilic substitution reactions can occur at the indole ring, particularly at the C-3 position.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles like halogens. Major products formed from these reactions include various substituted indole derivatives and reduced pyrrolidine derivatives.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological processes involving indole derivatives.
Industry: Used in the development of new materials and pharmaceuticals.
Mechanism of Action
The mechanism of action of N-butyl-N-ethyl-1-[2-(5-methyl-1H-indol-3-yl)ethyl]-5-oxopyrrolidine-3-carboxamide involves its interaction with various molecular targets. The indole moiety can bind to multiple receptors, influencing biological pathways. For example, it may interact with serotonin receptors, affecting neurotransmission and mood regulation . The compound’s effects on cellular processes can lead to its diverse biological activities.
Comparison with Similar Compounds
N-butyl-N-ethyl-1-[2-(5-methyl-1H-indol-3-yl)ethyl]-5-oxopyrrolidine-3-carboxamide can be compared with other indole derivatives, such as:
Indole-3-acetic acid: A plant hormone involved in growth regulation.
Tryptophan: An essential amino acid and precursor to serotonin.
Lysergic acid diethylamide (LSD): A potent hallucinogen with a similar indole structure.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct biological activities and potential therapeutic applications .
Properties
Molecular Formula |
C22H31N3O2 |
---|---|
Molecular Weight |
369.5 g/mol |
IUPAC Name |
N-butyl-N-ethyl-1-[2-(5-methyl-1H-indol-3-yl)ethyl]-5-oxopyrrolidine-3-carboxamide |
InChI |
InChI=1S/C22H31N3O2/c1-4-6-10-24(5-2)22(27)18-13-21(26)25(15-18)11-9-17-14-23-20-8-7-16(3)12-19(17)20/h7-8,12,14,18,23H,4-6,9-11,13,15H2,1-3H3 |
InChI Key |
XUCCXXWYHTWPOP-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN(CC)C(=O)C1CC(=O)N(C1)CCC2=CNC3=C2C=C(C=C3)C |
Origin of Product |
United States |
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